molecular formula C8H17NO3 B6647199 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol

3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol

Cat. No. B6647199
M. Wt: 175.23 g/mol
InChI Key: HJVBWDYPWRRNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol, also known as 3-HPD, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. It is a chiral molecule that has a hydroxyl group and a piperidine ring, which makes it an important building block for the synthesis of various drugs.

Mechanism of Action

The exact mechanism of action of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by binding to specific receptors in the body. For example, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting acetylcholinesterase, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol may increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and physiological effects:
Several studies have investigated the biochemical and physiological effects of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. For example, it has been found to have antioxidant properties, which may protect against oxidative stress and inflammation. It has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Additionally, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been found to have cardioprotective effects by reducing the risk of myocardial infarction and improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol in lab experiments is its chiral nature, which makes it an important building block for the synthesis of chiral drugs. Additionally, its diverse pharmacological properties make it a valuable tool for investigating various biological pathways and disease mechanisms. However, one of the limitations of using 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. One area of interest is the development of new synthetic methods for the preparation of enantiopure forms of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol involves the reaction of piperidine with glycidol. This reaction yields a racemic mixture of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol, which can be resolved into its enantiomers using chiral chromatography. The enantiopure forms of 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol can be obtained by using chiral catalysts or chiral auxiliaries during the synthesis process.

Scientific Research Applications

3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been extensively studied for its potential therapeutic properties. It has been found to have antiviral, antibacterial, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol has been used as a chiral building block for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents.

properties

IUPAC Name

3-(3-hydroxypiperidin-1-yl)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c10-6-8(12)5-9-3-1-2-7(11)4-9/h7-8,10-12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVBWDYPWRRNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypiperidin-1-yl)propane-1,2-diol

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